
Tedizolid Pyrophosphate Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .
科学的研究の応用
Tedizolid pyrophosphate ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of prodrug activation and antibiotic synthesis.
Biology: Researchers study its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
作用機序
Tedizolid pyrophosphate ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action is similar to other oxazolidinones but with enhanced potency and reduced susceptibility to resistance mechanisms .
類似化合物との比較
Linezolid: The first oxazolidinone antibiotic, used to treat similar infections.
Delafloxacin: Another antibiotic with activity against Gram-positive bacteria.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive infections.
Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.
生物活性
Tedizolid pyrophosphate ester, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily used for treating infections caused by multidrug-resistant Gram-positive bacteria. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.
Target and Mode of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically at the 23S rRNA site. This binding prevents the formation of the 70S initiation complex, crucial for protein synthesis, thereby exhibiting bacteriostatic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Pharmacokinetics
Bioavailability and Metabolism
this compound is rapidly converted into its active form, tedizolid, by phosphatases in vivo. Its oral bioavailability exceeds 90%, with a longer half-life and higher plasma protein binding (approximately 80%) compared to linezolid. The compound is primarily metabolized in the liver and excreted as inactive metabolites .
Pharmacokinetic Properties
The pharmacokinetic profile of tedizolid shows linear characteristics across different populations. After administration, plasma concentrations peak rapidly, and the compound demonstrates time-dependent bactericidal activity against VRE and MRSA .
Parameter | Tedizolid | Linezolid |
---|---|---|
Oral Bioavailability | >90% | ~31% |
Plasma Protein Binding | ~80% | ~31% |
Volume of Distribution | ~101 L | ~40-50 L |
Half-Life | ~12 hours | ~4-5 hours |
In Vitro Activity
Tedizolid has demonstrated potent in vitro activity against various Gram-positive pathogens. In studies comparing tedizolid with linezolid, it showed significantly lower minimum inhibitory concentrations (MICs) against MRSA:
- MIC for Tedizolid :
- MRSA: 0.25 µg/ml
- MSSA: 0.25 µg/ml
- MIC for Linezolid :
The microbiological eradication rates in clinical trials were also promising:
Clinical Efficacy
Tedizolid has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). A pivotal phase 3 trial demonstrated that a regimen of 200 mg once daily for six days was non-inferior to a ten-day regimen of linezolid at a higher dose .
Case Studies and Findings
In one notable study involving patients with ABSSSIs:
特性
CAS番号 |
1239662-48-6 |
---|---|
分子式 |
C₁₇H₁₇FN₆O₉P₂ |
分子量 |
530.3 |
同義語 |
P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。